molecular formula C10H16O4 B082578 Ethyl 5,5-dimethyl-2,4-dioxohexanoate CAS No. 13395-36-3

Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Cat. No. B082578
CAS RN: 13395-36-3
M. Wt: 200.23 g/mol
InChI Key: NIMKIMUBJFWPTD-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2,4-dioxohexanoate is a chemical compound with the molecular formula C10H16O4 . It is also known by other names such as Ethyl trimethylacetopyruvate and Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 5,5-dimethyl-2,4-dioxohexanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 200.104858 Da .


Physical And Chemical Properties Analysis

Ethyl 5,5-dimethyl-2,4-dioxohexanoate has a molecular weight of 200.23 g/mol . It has a computed XLogP3-AA value of 1.6, which is a measure of its lipophilicity, indicating how easily it can cross cell membranes . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a colorless to yellow liquid .

Scientific Research Applications

  • Nickel(II) Complexes : Ethyl 5,5-dimethyl-2,4-dioxohexanoate has been used to synthesize nickel(II) complexes with aroyl hydrazones. These complexes were studied using elemental analysis, IR, and 1H NMR spectroscopy, and their structures were determined through X-ray diffraction. These studies contribute to the understanding of coordination chemistry and have potential applications in catalysis and materials science (Tursunov et al., 2017).

  • Isoxazolecarboxylates Synthesis : The compound was also used in the synthesis of 5-substituted ethyl or methyl 4-isoxazolecarboxylates and methyl 4-(2,2-dimethyl-1-oxopropyl)-5-isoxazolecarboxylate. These compounds have potential applications in pharmaceuticals and agrochemicals due to the biological activity associated with the isoxazole ring (Schenone et al., 1991).

  • Dioxathiolane Synthesis : It was utilized in a method for synthesizing 5,5-dimethyl-4-cyanomethylene-2-cyanomethyl-2-[1-methyl-1-(carbamoyloxy)ethyl]-1,3-dithiolanes, which may have applications in organic synthesis and potentially in drug development (Mal’kina et al., 1992).

  • Lactonization Catalysis : Ethyl 5,5-dimethyl-2,3-epoxycyclohex-1-yl acetate, derived from similar compounds, was used as a substrate for biocatalytic lactonization. The research explored the use of fungi strains as catalysts, showing potential for asymmetric synthesis and organic chemistry applications (Olejniczak et al., 2001).

  • Protective Groups in Chemistry : It has been involved in the synthesis of 5,5-dimethyl-1,4,2-dioxazoles used as protective groups for hydroxamic acids. These protective groups are stable under various conditions and can revert back to hydroxamic acid, which is useful in peptide and medicinal chemistry (Couturier et al., 2002).

  • Uranium Complexes : It was also involved in the synthesis of Uranium pentaethoxide derivatives with 1,3-dicarbonyl ligands. Such compounds have implications in nuclear chemistry and materials science (Dubey et al., 1970).

Safety And Hazards

As for the safety and hazards of Ethyl 5,5-dimethyl-2,4-dioxohexanoate, it’s important to handle it with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5,5-dimethyl-2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMKIMUBJFWPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158432
Record name Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5-dimethyl-2,4-dioxohexanoate

CAS RN

13395-36-3
Record name Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13395-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,5-dimethyl-2,4-dioxohexanoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

146 g (1 mol) of oxalic acid diethyl ester are added dropwise to 367.2 g of a 20% strength sodium ethylate solution in ethanol at 5° C. in the course of one hour, whilst stirring. 100 g of technical grade pinacolin are allowed to run in and the mixture is stirred for a further 15 minutes. It is then heated to 80° C. and heated under reflux for 3 hours. The solution is subsequently evaporated to dryness in a rotary evaporator. The residue is suspended in 200 ml of toluene and the suspension is stirred with 253 g of aqueous sulphuric acid (20.9% strength by weight) at 50° C. for 1 hour. The organic phase is separated off and distilled. 177 g of pivaloylpyruvic acid ethyl ester (88.2% of the theoretical yield) are obtained with a purity of 99.6% (by analysis by gas chromatography).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Reactant of Route 2
Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Citations

For This Compound
37
Citations
MA Tursunov, KG Avezov, BB Umarov… - Russian Journal of …, 2017 - Springer
Nickel(II) complexes NiL n ∙ NH 3 (n = 1–5) with the products of condensation of ethyl 5,5-dimethyl-2,4-dioxohexanoate with aromatic acid hydrazides (H 2 L 1 –H 2 L 5 ) were …
Number of citations: 25 link.springer.com
М Турсунов - ЦЕНТР НАУЧНЫХ ПУБЛИКАЦИЙ (buxdu. uz), 2020 - journal.buxdu.uz
Мурод Турсунов, ИССЛЕДОВАНИЕ КОМПЛЕКСОВ НИКЕЛЯ (II) С АРОИЛГИДРАЗОНАМИ ЭТИЛОВОГО ЭФИРА 5, 5-ДИМЕТИЛ-2, 4-ДИОКСОГЕКСАНОВОЙ КИСЛОТЫ, ЦЕНТР …
Number of citations: 0 journal.buxdu.uz
MA Tursunov, JN Raxmonovna… - TA'LIM VA …, 2022 - sciencebox.uz
Ilmiy izlanishlar tahlilidan ma’lumki, ketoaldegid va ketoefirlarning nukleofilli hosilalari sintezi, tautomer shakllari va kompleks birikma hosil qiluvchi qobiliyati haqidagi ma’lumotlar …
Number of citations: 3 www.sciencebox.uz
VS Tolkunov, AS Tolkunov, OV Smirnova… - Chemistry of …, 2021 - Springer
New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. …
Number of citations: 8 link.springer.com
AV Galenko, AF Khlebnikov, MS Novikov… - Tetrahedron, 2015 - Elsevier
The transition metal-catalyzed reaction of 2H-azirines with 1,2,4-tricarbonyl compounds leads to 3-(1,2-dioxoethyl)- and 2,3-dicarbonyl-pyrrole derivatives, useful building blocks for the …
Number of citations: 32 www.sciencedirect.com
SA qizi Ramazonova - TA'LIM VA RIVOJLANISH TAHLILI ONLAYN …, 2022 - sciencebox.uz
Ushbu maqolada benzoy kislota hosilalari asosida turli 3d-metallardan Ni (II), Cu (II), Zn (II) ionlarining aralash ligandli kompleks birikmalarining tuzilishi va xossalari zamonaviy fizik …
Number of citations: 2 www.sciencebox.uz
M Moir, S Lane, AP Montgomery, D Hibbs… - European Journal of …, 2021 - Elsevier
The development of selective CB 2 receptor agonists is a promising therapeutic approach for the treatment of inflammatory diseases, without CB 1 receptor mediated psychoactive side …
Number of citations: 4 www.sciencedirect.com
MA Tursunov, KG Avezov, BB Umarov - Russian Journal of Coordination …, 2019 - Springer
Ni(II) and Zn(II) complexes, [M(L n )A] (n = 1–3, A = NH 3 , Py), were prepared from the products of condensation of benzoylacetaldehyde with aromatic acid hydrazides (H 2 L 1 –H 2 L 3 …
Number of citations: 20 link.springer.com
FWW Eastwood - Gas Phase Reactions in Organic Synthesis, 1997 - books.google.com
This chapter is concerned with the chemistry of hydrocarbon species and of oxygen containing compounds formed in the gas phase generally at high temperatures either using flow …
Number of citations: 1 books.google.com
NV Ortiz Zacarías, JPD van Veldhoven… - Journal of Medicinal …, 2018 - ACS Publications
The recent crystal structures of CC chemokine receptors 2 and 9 (CCR2 and CCR9) have provided structural evidence for an allosteric, intracellular binding site. The high conservation …
Number of citations: 23 pubs.acs.org

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